Benzyl N-methyl-N-(2-oxoethyl)carbamate

Organic Synthesis Process Chemistry Aldehyde Oxidation

Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2), also known as N-Cbz-N-methylaminoacetaldehyde, is a specialized organic building block belonging to the carbamate class. It is characterized by a Cbz (benzyloxycarbonyl) protecting group on a methylamino nitrogen, with an aldehyde functional group on the terminal carbon.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 107201-33-2
Cat. No. B1313791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-methyl-N-(2-oxoethyl)carbamate
CAS107201-33-2
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCN(CC=O)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3
InChIKeyULSOLOBYKJRHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2): Synthesis and Pharmaceutical Applications


Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2), also known as N-Cbz-N-methylaminoacetaldehyde, is a specialized organic building block belonging to the carbamate class. It is characterized by a Cbz (benzyloxycarbonyl) protecting group on a methylamino nitrogen, with an aldehyde functional group on the terminal carbon . The compound has the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . Its primary role is as a synthetic intermediate in pharmaceutical research and as a reference standard for impurity analysis [1].

Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2): Why Generic Substitution is Not an Option


Due to the presence of two reactive centers—an aldehyde and a carbamate-protected amine—this compound exhibits unique reactivity that is not interchangeable with other protected aminoaldehydes or carbamates. In particular, the Cbz (benzyloxycarbonyl) protecting group confers distinct chemical properties, such as different deprotection conditions and steric hindrance, compared to its Boc-protected analog, tert-butyl N-methyl-N-(2-oxoethyl)carbamate . These differences in synthetic strategy and reaction behavior prevent simple substitution without altering the outcome of a chemical process . Furthermore, for regulatory applications in pharmaceutical development, the use of this specific compound is mandated due to its defined role as a known and quantifiable impurity (Revefenacin Impurity 11), for which it is an official reference standard [1].

Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2): Quantitative Evidence Guide for Scientific Procurement


Quantified Yield in Synthesis of Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2)

The target compound can be synthesized from Benzyl (2-hydroxyethyl)methylcarbamate via an oxidation step. This specific synthetic route has been reported to achieve a high yield of approximately 98% .

Organic Synthesis Process Chemistry Aldehyde Oxidation

Regulatory Identity and Use of Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2) as a Reference Standard

This compound is specifically designated and utilized as Revefenacin Impurity 11, a known impurity in the drug Revefenacin (Yupelri) [1]. It is supplied and used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in the context of Abbreviated New Drug Applications (ANDA) [1][2].

Pharmaceutical Analysis Regulatory Science Quality Control

Supplier-Specified Purity for Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2) for Research and Analysis

Commercial suppliers, including Sigma-Aldrich, specify a minimum purity of 95% for this compound, a standard which is critical for its reliable use as a synthetic intermediate and reference standard . This purity is consistently verified and documented through certificates of analysis (CoA) .

Analytical Chemistry Chemical Synthesis Reference Materials

Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS: 107201-33-2): Key Application Scenarios in Research and Industry


Pharmaceutical Reference Standard for Generic Drug Development

Due to its identity as Revefenacin Impurity 11, the primary and most critical application of this compound is as a certified reference standard [1]. It is indispensable for the analytical method development, validation, and routine quality control testing required for Abbreviated New Drug Applications (ANDAs) for generic versions of Revefenacin inhalation solution. Procurement is driven by regulatory necessity rather than synthetic utility.

Synthetic Intermediate in Medicinal Chemistry

This compound is used as a versatile building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals . The Cbz-protected amine and the aldehyde group offer orthogonal reactivity, allowing for controlled, sequential synthetic transformations. Its high reported synthetic yield (98%) makes it a cost-effective choice for process chemistry scale-up.

Investigation into Novel Synthetic Methodologies

This specific compound has been documented in primary research literature as a reactant in the exploration of new synthetic methods [2]. This demonstrates its utility beyond routine applications, showing its value in the development of innovative chemical transformations, such as the synthesis of alpha-keto amides.

Technical Documentation Hub

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